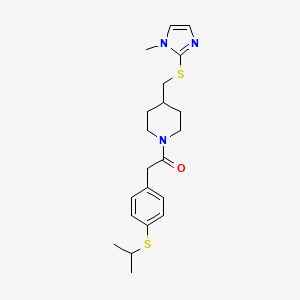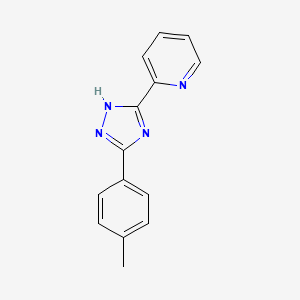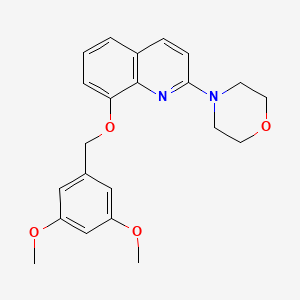![molecular formula C16H16Cl2N2O B2534290 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide CAS No. 853345-11-6](/img/structure/B2534290.png)
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide, also known as P7C3, is a small molecule drug that has been shown to have neuroprotective effects in animal models. It was first identified in a screen of over 1000 compounds for their ability to promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide involves the activation of the nicotinamide adenine dinucleotide (NAD) pathway, which plays a crucial role in DNA repair and cell survival. This compound has been shown to increase the levels of NAD in cells, which in turn activates a protein called PARP-1. PARP-1 is involved in DNA repair and cell survival, and its activation by this compound is thought to be responsible for the neuroprotective effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include the promotion of neuronal survival, the enhancement of neurogenesis, the improvement of cognitive function, and the reduction of inflammation and oxidative stress. These effects are thought to be due to the ability of this compound to activate the NAD pathway and promote DNA repair and cell survival.
Advantages and Limitations for Lab Experiments
One advantage of 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide is its ability to promote the survival of neurons in vitro and in vivo, which makes it a useful tool for studying the mechanisms of neurodegeneration and neuronal survival. Another advantage is its ability to enhance neurogenesis, which could be useful for developing new treatments for brain injuries and diseases. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide. One area of interest is the development of more potent analogs of this compound that could be used in higher concentrations or in combination with other drugs. Another area of interest is the investigation of the effects of this compound on other cell types and in other disease models. Finally, the clinical development of this compound as a potential treatment for neurodegenerative diseases is an important area of future research.
Synthesis Methods
The synthesis of 3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with cyclopropylamine to form the intermediate 3,4-dichloro-N-cyclopropylbenzamide. This intermediate is then reacted with 1-methyl-2-pyrrolidinone to form the final product, this compound. The synthesis has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Scientific Research Applications
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide has been studied extensively in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, as well as in models of traumatic brain injury and stroke. In these studies, this compound has been shown to promote the survival of neurons, enhance neurogenesis, and improve cognitive function. These effects are thought to be due to the ability of this compound to activate a cellular pathway involved in DNA repair and cell survival.
properties
IUPAC Name |
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)11-4-7-14(17)15(18)9-11/h2-4,7-9,12H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGQSGZHKXOFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2534218.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)
![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)
![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)